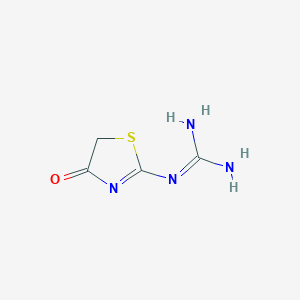

2-(4-氧代-1,3-噻唑-2-基)胍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine” is a chemical compound. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure . Thiazole derivatives have been found to have a wide range of biological activities .

Synthesis Analysis

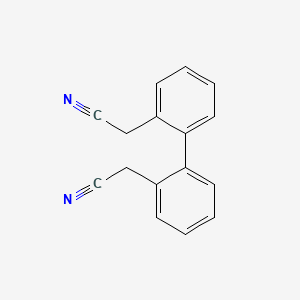

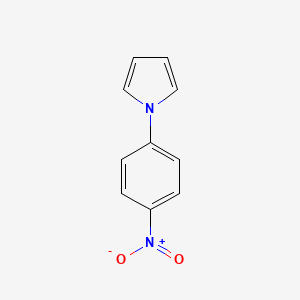

The synthesis of thiazole derivatives has been reported in the literature. For example, one method involves the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride . Another method involves reacting thiazole derivatives with thiomalic acid in dioxane using ZnCl2 .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the reactive positions in the aromatic ring. These reactions can include donor–acceptor, nucleophilic, and oxidation reactions . Specific chemical reactions involving “1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine” are not provided in the search results.

科学研究应用

抗菌应用

STK338388 作为抗菌剂的潜力已被研究。噻唑衍生物以具有抗菌特性而闻名,STK338388 可能对多种细菌和真菌有效。 这种应用在开发新的抗生素和抗真菌剂以对抗耐药菌株方面尤其重要 .

抗癌研究

研究表明,噻唑衍生物可以表现出抗肿瘤和细胞毒活性。 STK338388 可能参与合成针对特定癌细胞系的化合物,为开发新型抗癌药物提供途径 .

神经保护作用

由于噻唑环具有与多种生物途径相互作用的能力,STK338388 可能具有神经保护作用。 这种应用在神经退行性疾病的研究和保护神经元健康治疗方法的开发中意义重大 .

抗炎和镇痛作用

该化合物的潜在抗炎和镇痛作用使其成为开发新型止痛药物的候选药物。 其机制可能涉及调节炎症途径,从而缓解慢性疼痛症状 .

抗病毒研究

STK338388 可以通过形成能够抑制病毒复制的化合物的基础,为抗病毒研究做出贡献。 这种应用在对抗新出现的病毒感染和疾病的持续斗争中至关重要 .

农业化学品

在农业中,STK338388 可用于开发新型杀菌剂和杀虫剂。 其噻唑核心可能与害虫和真菌中特定酶或受体相互作用,从而导致开发更有效的农业化学品 .

生物技术和生物工程

该化合物的通用结构使其可用于生物技术应用,例如酶抑制剂或激活剂。 它可以在工业流程中修改生化途径方面发挥作用 .

环境应用

STK338388 可能在环境科学中被用来开发杀菌剂或化学反应加速剂。 这些应用对于管理环境污染物和增强生物降解过程至关重要 .

未来方向

Future research could focus on further exploring the biological activities of “1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine” and related compounds. This could include investigating their potential as therapeutic agents for various pathological conditions . Additionally, further studies could aim to develop new synthetic methods for these compounds .

作用机制

Target of Action

It’s known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of STK338388.

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole derivatives .

属性

IUPAC Name |

2-(4-oxo-1,3-thiazol-2-yl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c5-3(6)8-4-7-2(9)1-10-4/h1H2,(H4,5,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUEDUFPLPHGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C(S1)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303494 |

Source

|

| Record name | STK338388 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41812-62-8 |

Source

|

| Record name | NSC158570 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK338388 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B1296271.png)

![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)